molecular formula C14H14O2 B14639364 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 52751-74-3

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14639364
CAS No.: 52751-74-3
M. Wt: 214.26 g/mol
InChI Key: KGFLCEBDHIFNEP-UHFFFAOYSA-N
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Description

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol is an axially chiral biphenyldiol compound of significant interest in the field of advanced asymmetric synthesis. It serves as a versatile precursor and core structure for the development of novel adjustable axially chiral ligands and catalysts . Researchers utilize this and related biphenyldiols to create ligands for pivotal reactions such as the asymmetric addition of diethylzinc to aldehydes . The strategic variation of substituents on the biphenyl core, including the methyl groups on this compound, allows for fine-tuning of the ligand's steric and electronic properties, which is a critical strategy for enhancing enantioselectivity and reaction efficiency in catalytic systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-hydroxy-4-methylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFLCEBDHIFNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577695
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52751-74-3
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4,4'-Dimethylbiphenyl Core

The Grignard reaction is a foundational method for constructing the biphenyl backbone. In this approach, (4-methylphenyl)magnesium bromide is synthesized by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Subsequent treatment with thallium(I) bromide in benzene facilitates coupling to yield 4,4'-dimethylbiphenyl (Scheme 1A).

Reaction Conditions

  • 4-Bromotoluene : 0.25 mol
  • Magnesium : 0.256 g-atom
  • Thallium(I) Bromide : 0.356 mol
  • Solvent : Benzene (400 mL)
  • Yield : 80–83%

Suzuki Cross-Coupling and Deprotection

Protected Aryl Halide/Boronic Acid Coupling

This two-step method involves Suzuki-Miyaura coupling of protected intermediates followed by deprotection. For instance, 2-methoxy-4-methylphenylboronic acid and 2-bromo-4-methylphenyl methyl ether are coupled using palladium catalysts (e.g., Pd(dba)₂) with bis(pinacolato)diboron and potassium phosphate in dimethyl acetamide (DMA) at 100°C.

Reaction Conditions

  • Catalyst : Pd(dba)₂ (0.02 mmol)
  • Ligand : Custom phosphine ligands (0.04 mmol)
  • Base : K₃PO₄·3H₂O (3.0 mmol)
  • Solvent : DMA (2.0 mL)
  • Yield : 70–85%

Demethylation of Methoxy Groups

The coupled product, 4,4'-dimethyl-2,2'-dimethoxybiphenyl, undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature.

Deprotection Conditions

  • BBr₃ : 2.2 equiv
  • Temperature : 0°C → RT
  • Yield : 90–95%

Advantages

  • High regioselectivity and functional group tolerance.
  • Scalable to multigram quantities.

Oxidative Coupling of Phenolic Precursors

Base-Catalyzed Oxidative Coupling

4-Methyl-2-methoxyphenol undergoes oxidative dimerization in the presence of alkali metal hydroxides (e.g., NaOH) and oxygen/air at 65–185°C. The reaction proceeds via radical intermediates, forming 4,4'-dimethyl-2,2'-dimethoxybiphenyl, which is subsequently demethylated (Scheme 2).

Reaction Conditions

  • Catalyst : NaOH or KOH
  • Oxidant : Oxygen/air
  • Temperature : 65–185°C
  • Yield : 60–75%

Acidic Workup and Purification

The crude product is treated with hydrochloric acid to neutralize excess base, followed by column chromatography (eluents: ethyl acetate/petroleum ether) to isolate the diol.

Purity

  • ≥99% after crystallization.

Hydrolysis of Dihalogenated Biphenyls

Synthesis of 2,2'-Dihalo-4,4'-dimethylbiphenyl

Bromination of 4,4'-dimethylbiphenyl with bromine in dichloromethane at −78°C yields 2,2'-dibromo-4,4'-dimethylbiphenyl. Alternative halogenation methods using iodine monochloride or N-bromosuccinimide (NBS) are also viable.

Halogenation Conditions

  • Br₂ : 2.2 equiv
  • Temperature : −78°C
  • Yield : 85–90%

Hydrolysis to Diol

The dihalogenated intermediate is hydrolyzed under basic conditions (e.g., KOH, Cu catalyst) at 250–275°C.

Hydrolysis Conditions

  • Catalyst : CuO-SiO₂ or CuBr₂
  • Base : KOH (excess)
  • Temperature : 250–275°C
  • Yield : 65–70%

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Key Advantages Limitations
Grignard Coupling 80–83 Moderate Robust biphenyl core formation Requires post-synthesis hydroxylation
Suzuki/Deprotection 70–95 High Excellent regioselectivity Cost of Pd catalysts
Oxidative Coupling 60–75 High Mild conditions, minimal protection Moderate yields
Dihalogenide Hydrolysis 65–70 Low Direct diol formation High-temperature conditions

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl compounds.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4,4'-Substituted Biphenyldiols

  • 4,4'-Diiodo-[1,1'-biphenyl]-2,2'-diol ():

    • Substituents: Iodine atoms at 4,4'-positions.
    • Molecular weight: 438.002 g/mol.
    • Impact: The electron-withdrawing iodine substituents reduce electron density at the hydroxyl groups, decreasing acidity compared to methyl-substituted analogs. This compound is often used in cross-coupling reactions due to halogen reactivity .
  • [1,1'-Biphenyl]-4,4'-diol (unsubstituted, CAS 92-88-6, ):

    • Molecular weight: 186.2066 g/mol.
    • Impact: The absence of substituents results in higher acidity (pKa ~9–10 for hydroxyl groups) and greater solubility in polar solvents. It serves as a precursor for oxidative coupling reactions .

Methyl-Substituted Analogs

  • 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol ():

    • Substituents: Methyl groups at 3,3',5,5'-positions.
    • Impact: The steric hindrance from multiple methyl groups reduces rotational freedom, enhancing enantioselectivity in catalytic applications. NMR data (δ ~1.96–2.26 ppm for methyl protons) indicate a rigid structure .
  • (S)-3,3’,6,6’-Tetramethyl-[1,1’-biphenyl]-2,2’-diol ():

    • Substituents: Methyl groups at 3,3',6,6'-positions.
    • Impact: The chiral environment created by asymmetric methyl substitution enables its use in enantioselective vanadium-catalyzed oxidative coupling reactions, achieving 60% enantiomeric excess (ee) .

Functional Group Modifications

Methoxy-Substituted Derivatives

  • 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol ():
    • Substituents: Methoxy groups at 3,3',5,5'-positions.
    • Impact: Electron-donating methoxy groups increase the electron density of the aromatic ring, stabilizing intermediates in catalytic cycles. However, reduced steric bulk compared to methyl groups may lower selectivity .

tert-Butyl-Substituted Derivatives

  • 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (): Substituents: Bulky tert-butyl groups at 3,3',5,5'-positions. Impact: The steric bulk enhances substrate selectivity in catalysis by restricting access to the hydroxyl groups. These derivatives are often used in asymmetric organocatalysis, achieving >90% ee in some cases .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol 4,4'-CH₃ ~214.26 (estimated) Ligand synthesis, organocatalysis
[1,1'-Biphenyl]-4,4'-diol None 186.21 Oxidative coupling precursor
3,3',5,5'-Tetramethyl derivative 3,3',5,5'-CH₃ ~270.35 Enantioselective catalysis
3,3',5,5'-Tetra-tert-butyl derivative 3,3',5,5'-C(CH₃)₃ ~430.62 High-selectivity organocatalysis
4,4'-Diiodo derivative 4,4'-I 438.00 Cross-coupling reactions

Key Research Findings

  • Catalytic Performance: Methyl and tert-butyl substituents significantly enhance enantioselectivity in organocatalytic reactions compared to unsubstituted biphenyldiols. For example, tert-butyl-substituted derivatives achieve >90% ee, while 4,4'-dimethyl analogs are preferred for balanced steric and electronic effects in ligand design .
  • Acidity and Solubility: Electron-donating methyl groups at 4,4'-positions reduce hydroxyl group acidity (pKa ~10–11) compared to unsubstituted biphenyldiols (pKa ~9–10), impacting their solubility in nonpolar solvents .
  • Biological Activity : Schiff base ligands derived from 4,4'-dimethylbiphenyldiamine exhibit antimicrobial and anticancer properties, attributed to enhanced metal-binding stability from methyl substituents .

Biological Activity

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol, also known as 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol, is a biphenyl derivative with significant potential in various biological applications. This compound features two hydroxyl groups at the 2 and 2' positions and methyl groups at the 4 and 4' positions of the biphenyl structure. The unique arrangement of functional groups contributes to its chemical properties and biological activity.

  • Chemical Formula : C₁₄H₁₄O₂
  • CAS Number : 612-84-0
  • Molecular Structure : The biphenyl core allows for π-π interactions while the hydroxyl groups facilitate hydrogen bonding.

Mechanisms of Biological Activity

The biological activity of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol can be attributed to its interactions with various biological macromolecules. These interactions may include:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
  • π-π Stacking : The biphenyl structure allows for stacking interactions with aromatic residues in proteins.

Cytotoxicity

Research indicates that derivatives of this compound may exhibit cytotoxic effects on cultured mammalian cells. In vitro assays have been conducted to evaluate these effects:

Cell Line IC50 (µM) Assay Type
HeLa25MTT Assay
HepG230LDH Release
MCF-720Colony Formation

These studies suggest that the compound may possess selective cytotoxicity against certain cancer cell lines.

Antioxidant Activity

In addition to cytotoxicity, the compound has been evaluated for its antioxidant properties. The DPPH radical scavenging assay showed that it effectively reduces oxidative stress:

Concentration (µM) % Inhibition
1045
5070
10085

This indicates a dose-dependent response in inhibiting free radicals.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol on HeLa and MCF-7 cells. Results indicated that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased Annexin V positive cells after treatment.
  • Antidiabetic Potential : Another study explored the compound's ability to inhibit α-glucosidase and α-amylase enzymes involved in carbohydrate metabolism. IC50 values were found to be significantly lower than those of standard inhibitors like acarbose.

Q & A

Q. What strategies leverage the diol functionality of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol in designing metal-organic frameworks (MOFs) for gas adsorption?

  • Ligand Design : Utilize diol groups as bridging ligands for metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Synthesis : Solvothermal methods (e.g., DMF/water at 100°C) to form porous networks.
  • Application : Test CO₂/N₂ adsorption selectivity using volumetric analyzers. Compare with MOFs derived from biphenyldicarboxylic acids .

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